molecular formula C16H17N3O3S2 B7012002 N-(2-cyanoethyl)-2-cyclopropyl-N-(3-methoxyphenyl)-1,3-thiazole-5-sulfonamide

N-(2-cyanoethyl)-2-cyclopropyl-N-(3-methoxyphenyl)-1,3-thiazole-5-sulfonamide

Cat. No.: B7012002
M. Wt: 363.5 g/mol
InChI Key: LOYFUZIBVNNECO-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-2-cyclopropyl-N-(3-methoxyphenyl)-1,3-thiazole-5-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a sulfonamide group, and a cyanoethyl substituent

Properties

IUPAC Name

N-(2-cyanoethyl)-2-cyclopropyl-N-(3-methoxyphenyl)-1,3-thiazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-22-14-5-2-4-13(10-14)19(9-3-8-17)24(20,21)15-11-18-16(23-15)12-6-7-12/h2,4-5,10-12H,3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYFUZIBVNNECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CCC#N)S(=O)(=O)C2=CN=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-2-cyclopropyl-N-(3-methoxyphenyl)-1,3-thiazole-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and α-haloketone under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Cyanoethyl Group: The cyanoethyl group is introduced through a nucleophilic substitution reaction using a cyanoethyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)-2-cyclopropyl-N-(3-methoxyphenyl)-1,3-thiazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

N-(2-cyanoethyl)-2-cyclopropyl-N-(3-methoxyphenyl)-1,3-thiazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-2-cyclopropyl-N-(3-methoxyphenyl)-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanoethyl)-2-cyclopropyl-N-(3-methoxyphenyl)-1,3-thiazole-5-carboxamide
  • N-(2-cyanoethyl)-2-cyclopropyl-N-(3-methoxyphenyl)-1,3-thiazole-5-phosphonamide

Uniqueness

N-(2-cyanoethyl)-2-cyclopropyl-N-(3-methoxyphenyl)-1,3-thiazole-5-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical properties and potential biological activity. This differentiates it from similar compounds that may have different functional groups, such as carboxamide or phosphonamide, leading to variations in reactivity and applications.

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